(S)-2-Amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide (S)-2-Amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13469447
InChI: InChI=1S/C12H17N3O2/c1-8(13)12(17)15(9-4-5-9)7-11(16)10-3-2-6-14-10/h2-3,6,8-9,14H,4-5,7,13H2,1H3/t8-/m0/s1
SMILES: CC(C(=O)N(CC(=O)C1=CC=CN1)C2CC2)N
Molecular Formula: C12H17N3O2
Molecular Weight: 235.28 g/mol

(S)-2-Amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide

CAS No.:

Cat. No.: VC13469447

Molecular Formula: C12H17N3O2

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide -

Specification

Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
IUPAC Name (2S)-2-amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]propanamide
Standard InChI InChI=1S/C12H17N3O2/c1-8(13)12(17)15(9-4-5-9)7-11(16)10-3-2-6-14-10/h2-3,6,8-9,14H,4-5,7,13H2,1H3/t8-/m0/s1
Standard InChI Key YIELFDSOLWPGLE-QMMMGPOBSA-N
Isomeric SMILES C[C@@H](C(=O)N(CC(=O)C1=CC=CN1)C2CC2)N
SMILES CC(C(=O)N(CC(=O)C1=CC=CN1)C2CC2)N
Canonical SMILES CC(C(=O)N(CC(=O)C1=CC=CN1)C2CC2)N

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound’s IUPAC name, (2S)-2-amino-N-cyclopropyl-N-[2-oxo-2-(pyrazin-2-yl)ethyl]propanamide, reflects its (S)-configuration at the chiral center and the presence of a pyrazine ring . Key features include:

  • Cyclopropane group: Introduces steric constraints that may influence receptor binding.

  • Pyrazine ring: A nitrogen-rich heterocycle capable of hydrogen bonding and π-π interactions.

  • Amide backbone: Enhances metabolic stability compared to ester analogs.

Table 1: Molecular Properties

PropertyValue
Molecular formulaC₁₂H₁₆N₄O₂
Molecular weight248.28 g/mol
IUPAC name(2S)-2-amino-N-cyclopropyl-N-[2-oxo-2-(pyrazin-2-yl)ethyl]propanamide
SMILESCC@@HN
InChIKeyMGPMVTOJQBMOBT-QMMMGPOBSA-N

Synthesis and Analytical Characterization

Synthetic Routes

While direct synthesis data for this compound is limited, analogous amides are synthesized via:

  • Coupling reactions: Carbodiimide-mediated activation of carboxylic acids.

  • Reductive amination: For introducing the cyclopropylamine group .
    A representative procedure for structurally related compounds involves lithium aluminum hydride (LiAlH₄) reduction of intermediates in tetrahydrofuran (THF), followed by purification via chromatography .

Table 2: Representative Reaction Conditions

ParameterCondition
SolventDichloromethane (DCM)
Reducing agentLiAlH₄ in THF
Temperature-10°C to 25°C
Yield77% (for analogous compounds)

Structural and Conformational Analysis

X-ray Crystallography

Though no crystal structure is available for this compound, fragment-based screening of homologous oxidoreductases shows that pyrazine-containing fragments adopt planar conformations when bound to enzymatic pockets . Molecular modeling predicts that the cyclopropane group restricts rotational freedom, favoring a bent conformation that enhances target selectivity.

Future Directions

  • Stereoselective synthesis: Optimize routes to improve enantiomeric excess.

  • In vitro profiling: Assess affinity for CB1/CB2 receptors and cytotoxicity.

  • Structural studies: Resolve the crystal structure to guide rational design.

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